Cas no 724446-08-6 (Carbamic acid,N-[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N-methyl-,1,1-dimethylethyl ester)

Carbamic acid,N-[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N-methyl-,1,1-dimethylethyl ester structure
724446-08-6 structure
Product Name:Carbamic acid,N-[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N-methyl-,1,1-dimethylethyl ester
CAS No:724446-08-6
MF:C23H29FN4O5
MW:460.498569250107
CID:558616
PubChem ID:54682230
Update Time:2025-04-19

Carbamic acid,N-[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N-methyl-,1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]-N-methyl-,1,1-dimethylethyl ester
    • Carbamicacid,[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-yl]methyl-,1,1-dimethylethyl ester (9CI)
    • azepin-10-yl]methyl-, 1,1-dimethylethyl ester
    • Carbamic acid,N-[2-[[[(4-fluorophenyl)methyl]amino]carbonyl]-4,6,7,8,9,10-hexahydro-3-hydroxy-4-oxopyrimido[1,2-a]azepin-10-y
    • tert-Butyl (2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl)methylcarbamate
    • DTXSID40715707
    • SCHEMBL12529380
    • FT-0736903
    • DIMETHYL5-IODOISOPHTHALATE
    • 724446-08-6
    • Inchi: 1S/C23H29FN4O5/c1-23(2,3)33-22(32)27(4)16-7-5-6-12-28-19(16)26-17(18(29)21(28)31)20(30)25-13-14-8-10-15(24)11-9-14/h8-11,16,29H,5-7,12-13H2,1-4H3,(H,25,30)
    • InChI Key: WNBOAHUOHHUXQP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CNC(C1=C(C(N2CCCCC(C2=N1)N(C(=O)OC(C)(C)C)C)=O)O)=O

Computed Properties

  • Exact Mass: 460.21219820g/mol
  • Monoisotopic Mass: 460.21219820g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 842
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.7
  • Topological Polar Surface Area: 112Ų
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